![molecular formula C6H7N3O2 B1499252 5-(Hydroxymethyl)pyrazinecarboxamide CAS No. 412277-94-2](/img/structure/B1499252.png)
5-(Hydroxymethyl)pyrazinecarboxamide
Overview
Description
Scientific Research Applications
Chemistry: Synthesis of Biomolecules
5-(Hydroxymethyl)pyrazinecarboxamide serves as a building block in the synthesis of complex biomolecules. Its structure allows for the introduction of additional functional groups, making it a versatile precursor in organic synthesis .
Biology: Molecular Probes
In biological research, this compound is used to create molecular probes. These probes can bind to specific biological targets, aiding in the study of cellular processes and the identification of biomarkers for diseases.
Medicine: Drug Development
The compound’s derivatives are explored for their potential therapeutic properties. It can be modified to produce analogs that may act as inhibitors or activators of biological pathways, contributing to the development of new medications .
Environmental Science: Pollutant Detection
Researchers are investigating the use of 5-(Hydroxymethyl)pyrazinecarboxamide in the detection of environmental pollutants. Its chemical reactivity could be harnessed to develop sensors that detect harmful substances in water or soil .
Materials Science: Polymer Synthesis
This compound is also significant in materials science, where it can be incorporated into polymers to enhance their properties, such as thermal stability or biodegradability. It could lead to the development of new materials with specific characteristics for industrial applications .
Pharmaceuticals: Active Pharmaceutical Ingredients (APIs)
In the pharmaceutical industry, 5-(Hydroxymethyl)pyrazinecarboxamide is a candidate for the synthesis of APIs due to its reactive functional groups, which can undergo various chemical transformations to produce drugs .
Agriculture: Crop Protection Agents
The agricultural sector may benefit from derivatives of this compound as crop protection agents. Its chemical structure could be tailored to produce compounds that protect plants from pests or diseases .
Food Industry: Flavor Enhancers
Lastly, in the food industry, this compound could be used to synthesize flavor enhancers. Its derivatives might mimic or enhance flavors, improving the taste profile of food products without the need for natural extracts .
Mechanism of Action
Target of Action
The primary target of 5-(Hydroxymethyl)pyrazinecarboxamide is the bacterium Mycobacterium tuberculosis . This bacterium is the causative agent of tuberculosis, a serious infectious disease. The compound is highly specific and is active only against Mycobacterium tuberculosis .
Mode of Action
5-(Hydroxymethyl)pyrazinecarboxamide diffuses into active Mycobacterium tuberculosis that express pyrazinamidase enzyme. This enzyme converts 5-(Hydroxymethyl)pyrazinecarboxamide to the active form pyrazinoic acid . Pyrazinoic acid can leak out under acidic conditions to be converted to the protonated conjugate acid, which is readily diffused back into the bacilli and accumulate .
Pharmacokinetics
It is known that the compound is bioavailable and is metabolized in the liver . The elimination half-life is approximately 9 to 10 hours, and the compound is excreted through the kidneys .
Result of Action
The action of 5-(Hydroxymethyl)pyrazinecarboxamide results in the inhibition of growth and replication of Mycobacterium tuberculosis . This is due to the disruption of fatty acid synthesis, which is essential for the bacterium’s survival and proliferation .
Action Environment
The action of 5-(Hydroxymethyl)pyrazinecarboxamide is influenced by the pH of the environment. The compound is active only at a slightly acidic pH
properties
IUPAC Name |
5-(hydroxymethyl)pyrazine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c7-6(11)5-2-8-4(3-10)1-9-5/h1-2,10H,3H2,(H2,7,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGKQVAVEDQFPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)C(=O)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10653364 | |
Record name | 5-(Hydroxymethyl)pyrazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10653364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Hydroxymethyl)pyrazinecarboxamide | |
CAS RN |
412277-94-2 | |
Record name | 5-(Hydroxymethyl)pyrazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10653364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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